

# Development of a validated HPLC method for hydroxyzine hydrochloride analysis

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Compound of Interest		
Compound Name:	Hydroxyzine Hydrochloride	
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An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of **Hydroxyzine Hydrochloride** 

### **Abstract**

This document details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Hydroxyzine Hydrochloride** in pharmaceutical formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile, methanol, and a buffer, delivering a sharp peak with minimal tailing. The method demonstrated excellent linearity, accuracy, and precision over the specified concentration range. Forced degradation studies confirmed the method's stability-indicating capability, effectively separating the active pharmaceutical ingredient (API) from its degradation products.

[1][4] This validated method is suitable for routine quality control and stability analysis of **Hydroxyzine Hydrochloride**.

## Introduction

**Hydroxyzine Hydrochloride** is a first-generation antihistamine of the piperazine class, widely used for its anxiolytic and sedative properties, and to treat itching caused by allergies.[5][6] Ensuring the quality, efficacy, and safety of pharmaceutical products requires reliable analytical methods for quantifying the API. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and accuracy. The



development and validation of an analytical method according to ICH guidelines are mandatory to ensure that the method is fit for its intended purpose.[2][3][7][8] This application note provides a comprehensive protocol for a validated stability-indicating HPLC method for **Hydroxyzine Hydrochloride**.

## **Instrumentation and Materials**

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Thermo Scientific Dionex UltiMate 3000).[9]
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[4][10]
- Software: Chromatography data acquisition and processing software.
- · Reagents:
  - Hydroxyzine Hydrochloride Reference Standard (USP grade)
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Potassium Dihydrogen Phosphate (AR grade)
  - Orthophosphoric Acid (AR grade)
  - Water (HPLC grade)
  - Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)

## **Chromatographic Conditions**

The optimized chromatographic conditions for the analysis are summarized in the table below.



Parameter	Condition
Stationary Phase	C18 Column (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with H <sub>3</sub> PO <sub>4</sub> ) (50:20:30, v/v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	30°C[4]
Detection Wavelength	232 nm[6][9][10]
Injection Volume	20 μL
Run Time	10 minutes

# **Experimental Protocols Standard and Sample Preparation**

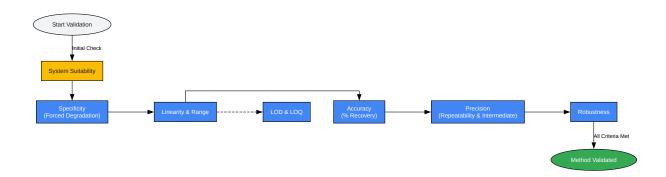
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Hydroxyzine
   Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations for the linearity study (e.g., 20, 40, 60, 80, 100, 120 μg/mL).
- Sample Preparation (from Tablets):
  - Weigh and finely powder 20 tablets.[5]
  - Accurately weigh a portion of the powder equivalent to 100 mg of Hydroxyzine
     Hydrochloride and transfer it to a 100 mL volumetric flask.[5]
  - Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.



- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtrate with the mobile phase to a final target concentration of 100 μg/mL.

#### **Method Validation Protocol**

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters.[8]



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Caption: Logical flow of experiments for HPLC method validation.

#### 4.2.1. System Suitability

- Protocol: Inject the 100 μg/mL standard solution six times.
- Acceptance Criteria: The relative standard deviation (%RSD) for peak area should be ≤
   2.0%, the USP tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.[4]



#### 4.2.2. Specificity (Forced Degradation)

- Protocol: Subject the drug sample solution (100 µg/mL) to stress conditions to assess the method's ability to separate Hydroxyzine from potential degradation products.[1]
  - Acid Hydrolysis: 5 mL sample + 5 mL 0.1N HCl, heat at 60°C for 4 hours. Neutralize.
  - Base Hydrolysis: 5 mL sample + 5 mL 0.1N NaOH, heat at 60°C for 4 hours. Neutralize.
  - Oxidative Degradation: 5 mL sample + 5 mL 3% H<sub>2</sub>O<sub>2</sub>, store at room temperature for 24 hours.
  - Thermal Degradation: Keep the drug powder in an oven at 105°C for 48 hours, then prepare the sample.
  - Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
- Acceptance Criteria: The method must demonstrate baseline resolution between the Hydroxyzine peak and any degradant peaks.

#### 4.2.3. Linearity

- Protocol: Analyze the prepared working standard solutions in triplicate over the concentration range of 20-120 µg/mL (corresponding to 20-120% of the target assay concentration).
- Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[1][4]

#### 4.2.4. Accuracy (% Recovery)

- Protocol: Perform recovery studies by spiking a pre-analyzed sample with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
   Analyze each level in triplicate.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1]

#### 4.2.5. Precision



#### · Protocol:

- Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, under the same conditions.[2]
- Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
- Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.[3]
- 4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
- Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
  - $\circ$  LOD = 3.3  $\times$  ( $\sigma$  / S)
  - LOQ =  $10 \times (\sigma / S)$  (where  $\sigma$  = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
- Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

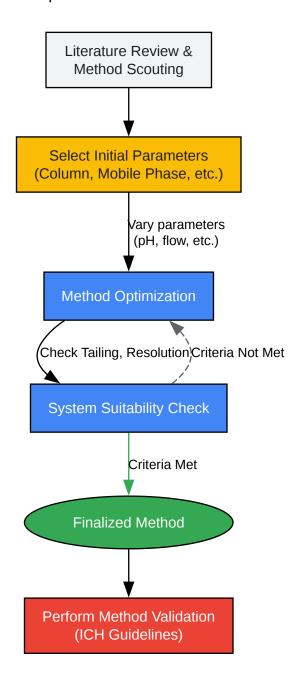
#### 4.2.7. Robustness

- Protocol: Intentionally make small variations in the method parameters and evaluate the effect on the results.
  - Flow Rate (± 0.1 mL/min)
  - Column Temperature (± 2°C)
  - Mobile Phase Composition (± 2% organic phase)
  - Detection Wavelength (± 2 nm)[10]
- Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should be ≤ 2.0%.



## **Results and Data Presentation**

The results from the validation experiments are summarized in the following tables.



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Caption: General workflow for HPLC analytical method development.

Table 1: System Suitability Results



Parameter	Acceptance Criteria	Result
%RSD of Peak Area	≤ 2.0%	0.45%
USP Tailing Factor	≤ 2.0	1.15

| Theoretical Plates | > 2000 | 6850 |

Table 2: Linearity Results

Concentration (µg/mL)	Mean Peak Area (n=3)
20	245890
40	491560
60	738110
80	984550
100	1230150
120	1475980

| Correlation Coeff.  $(r^2)$  |  $\geq 0.999$  | 0.9998 |

Table 3: Accuracy (% Recovery) Results

Spike Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery	%RSD (n=3)
80%	80.0	79.68	99.60%	0.52%
100%	100.0	100.50	100.50%	0.35%
120%	120.0	119.28	99.40%	0.41%

| Mean Recovery | | | 99.83% | |

Table 4: Precision Results



Precision Type	Assay Result (% Label Claim, n=6)	%RSD
Repeatability	99.8, 100.2, 99.5, 100.5, 99.9, 100.1	0.38%

| Intermediate | 100.4, 99.6, 100.8, 99.3, 100.2, 100.5 | 0.55% |

Table 5: LOD and LOQ Results

Parameter	Result (μg/mL)
Limit of Detection (LOD)	0.05 μg/mL

| Limit of Quantitation (LOQ) |  $0.15 \mu g/mL$  |

Table 6: Robustness Results

Parameter Changed	Variation	%RSD of Assay Results	Tailing Factor
Flow Rate	0.9 mL/min	0.65%	1.18
	1.1 mL/min	0.59%	1.12
Wavelength	230 nm	0.48%	1.15

| 234 nm | 0.51% | 1.14 |

## Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative determination of **Hydroxyzine Hydrochloride** has been successfully developed and validated as per ICH guidelines. The method proved to be specific, linear, accurate, precise, and robust for its intended application. The forced degradation studies showed that the method can effectively separate the main drug peak from its degradation products, confirming its stability-



indicating nature. This method is well-suited for routine quality control analysis of **Hydroxyzine Hydrochloride** in bulk and pharmaceutical dosage forms.

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